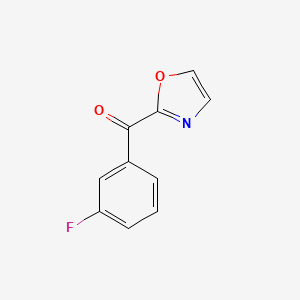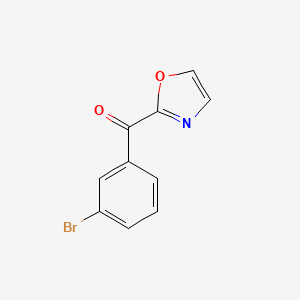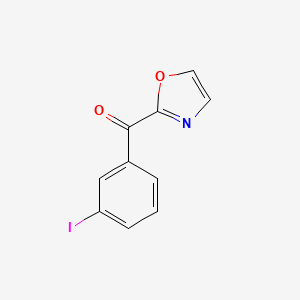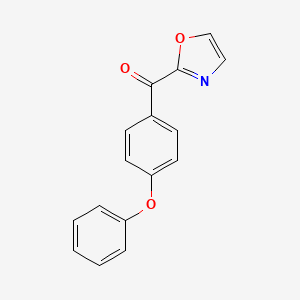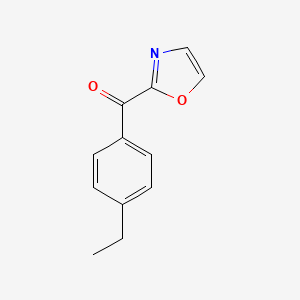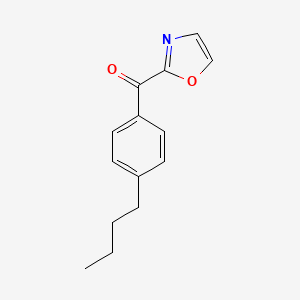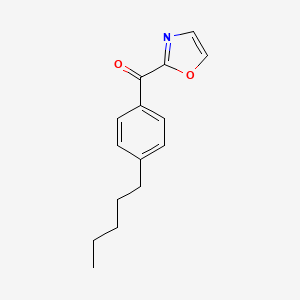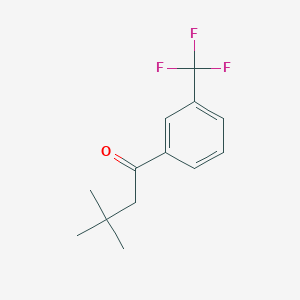
3,3-Dimethyl-3'-trifluoromethylbutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3-Dimethyl-3’-trifluoromethylbutyrophenone” is a chemical compound with the molecular formula C13H15F3O and a molecular weight of 244.26 . It’s not currently widely available for purchase .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15F3O/c1-12(2,3)8-11(17)9-5-4-6-10(7-9)13(14,15)16/h4-7H,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
High Voltage Battery Improvement : 3,3-Dimethyl-3'-trifluoromethylbutyrophenone derivatives, such as Tris (pentafluorophenyl) phosphine (TPFPP), have been utilized to enhance the cycling performance of high voltage lithium-ion batteries. This improvement is achieved through the formation of a protective film on battery components, contributing to better cycling performance (Xu et al., 2012).
Photophysical and Photochemical Studies : Studies have shown that compounds like 5,10,15-Tris(pentafluorophenyl)corrole, related to 3,3-Dimethyl-3'-trifluoromethylbutyrophenone, undergo transformations such as oligomerization under certain conditions, indicating their potential for use in photophysical and photochemical applications (Barata et al., 2010).
Organic Synthesis and Chemical Reactions : These compounds can be key intermediates in organic synthesis. For example, (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate is used to produce trifluoromethylated cyclopropane derivatives, demonstrating the versatility of such compounds in chemical reactions (Kasai et al., 2012).
Catalysis and Chemical Transformations : Dimethyltin(IV) compounds derived from similar structures have been used as catalysts in chemical transformations like the Baeyer–Villiger oxidation of ketones to esters or lactones, showcasing their catalytic potential in organic chemistry (Martins et al., 2016).
Solvent Effect Studies : The impact of solvents on the behavior of similar compounds, such as 3-hydroxyflavone, has been studied, providing insights into how solvent interactions can influence chemical properties and reactions (Protti & Mezzetti, 2015).
Progesterone Receptor Modulators : Compounds in the same family have been explored for their use in female healthcare, including contraception and treatment of certain breast cancers, indicating their potential in pharmaceutical research (Fensome et al., 2008).
Lewis Acid Catalysis : Tris(pentafluorophenyl)borane, a compound with similarities, has been used in various catalytic processes in organic and organometallic chemistry, highlighting the broad utility of such compounds in catalytic applications (Erker, 2005).
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-5-4-6-10(7-9)13(14,15)16/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADFQZAHBGMHQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642402 |
Source


|
| Record name | 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-3'-trifluoromethylbutyrophenone | |
CAS RN |
898764-74-4 |
Source


|
| Record name | 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





